2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Overview
Description
2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, a phenylethyl group, and a difluorophenyl group The presence of chlorine and sulfur atoms further adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
The next step involves the introduction of the sulfur atom, which can be done through a nucleophilic substitution reaction. The benzimidazole derivative is reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage. Finally, the difluorophenyl group is introduced through a coupling reaction, such as Suzuki coupling, where the benzimidazole-thioether derivative is reacted with a difluorophenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of the difluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, lacking the phenylethyl and difluorophenyl groups.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
2-(2,4-Difluorophenyl)benzimidazole: A derivative with a difluorophenyl group attached to the benzimidazole ring.
Uniqueness
2-{[5-CHLORO-1-(1-PHENYLETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of the benzimidazole core with the phenylethyl, difluorophenyl, and thioether groups enhances its binding affinity, selectivity, and overall biological activity compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
2-[5-chloro-1-(1-phenylethyl)benzimidazol-2-yl]sulfanyl-1-(2,4-difluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2OS/c1-14(15-5-3-2-4-6-15)28-21-10-7-16(24)11-20(21)27-23(28)30-13-22(29)18-9-8-17(25)12-19(18)26/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRRJSDFKRJBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)N=C2SCC(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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